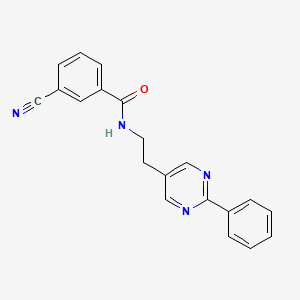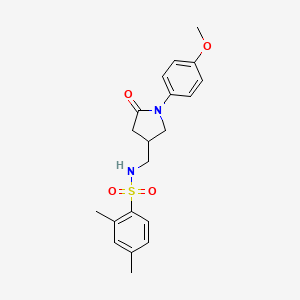
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidinone ring, a sulfonamide group, and a methoxyphenyl group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrrolidinone ring and a sulfonamide group suggests that the compound could exhibit interesting structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might be involved in reactions with nucleophiles or bases, while the sulfonamide group could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could affect its solubility in water, while the pyrrolidinone ring could influence its stability .Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
Research has demonstrated that derivatives of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide can be effective as photosensitizers in photodynamic therapy. A study highlighted the synthesis and characterization of zinc phthalocyanine derivatives showing high singlet oxygen quantum yield, which are crucial for Type II photodynamic therapy mechanisms. These derivatives exhibit potential as Type II photosensitizers for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Another study investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in protecting metals from corrosion. These derivatives, including similar sulfonamide compounds, showed promising results in quantum chemical calculations and molecular dynamics simulations, which correlated with experimental data (Kaya et al., 2016).
Nonlinear Optical Applications
Thienyl-substituted pyridinium salts, related to the core structure of this compound, have been synthesized and characterized for their second-order nonlinear optical (NLO) properties. These compounds show promise in NLO applications due to their noncentrosymmetric structures and significant second harmonic generation efficiency (Li et al., 2012).
Anti-HIV and Antifungal Activities
A series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and screened for their anti-HIV and antifungal activities. Some of the synthesized compounds demonstrated promising in vitro activities, indicating their potential as therapeutic agents for HIV and fungal infections (Zareef et al., 2007).
Sigma(1) Receptor Interactions
Research into N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and related derivatives revealed potent sigma(1) ligands with selectivity profiles that make them useful for PET experiments. These compounds, including methyl substituted piperidine rings, have been proposed for tumor research and therapy, demonstrating antiproliferative activity in glioma cells (Berardi et al., 2005).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.
Mode of Action
They bind to alpha receptors to mediate their effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
In silico absorption, distribution, metabolism, and excretion (adme) analysis was performed for a similar compound, revealing some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties of the molecule .
Result of Action
Based on the biological activities of similar compounds, the compound could potentially have a wide range of effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-4-9-19(15(2)10-14)27(24,25)21-12-16-11-20(23)22(13-16)17-5-7-18(26-3)8-6-17/h4-10,16,21H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYOXZJSNOSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

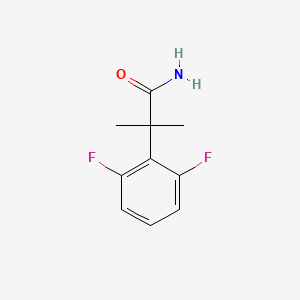
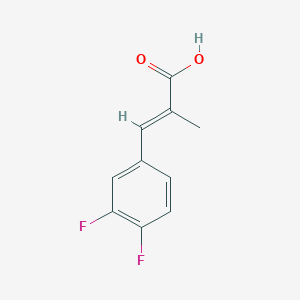
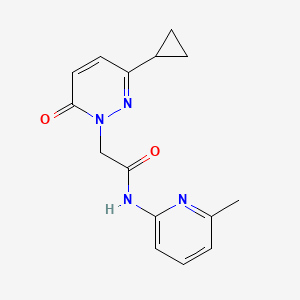
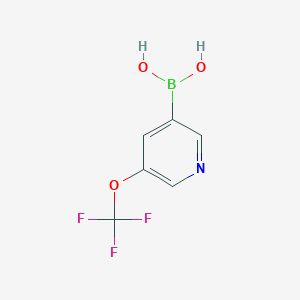
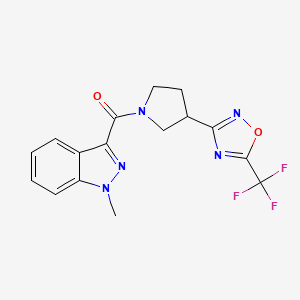
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2756486.png)
![[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2756489.png)
![2-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2756490.png)
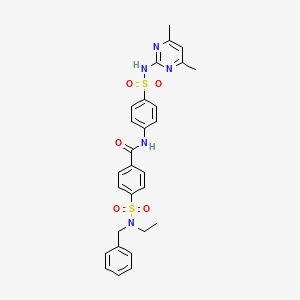


![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2756497.png)
![2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide](/img/structure/B2756499.png)
